N-Hydroxysuccinimide erucic acid
Description
Properties
CAS No. |
74173-65-2 |
|---|---|
Molecular Formula |
C26H45NO4 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h9-10H,2-8,11-23H2,1H3/b10-9- |
InChI Key |
KUZAOZWDSIEPLP-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonyms |
erucic acid, N-hydroxysuccinimide ester N-hydroxysuccinimide erucic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar NHS Esters
Structural and Functional Comparisons
The table below highlights key structural and functional differences between erucic acid NHS ester and analogous compounds:
Key Insights:
Chain Length and Hydrophobicity :
- Longer chains (e.g., erucic acid’s 22 carbons) increase hydrophobicity and membrane interaction compared to shorter chains like oleic (18C) or arachidic (20C) acid esters. This property is critical for applications requiring lipid bilayer integration .
- Saturated chains (e.g., arachidic acid) enhance stability, while unsaturated chains (e.g., oleic acid) improve fluidity .
Functional Group Diversity: Azide- or PEG-modified NHS esters (e.g., 3-azidopropanoic NHS ester, PEG12-SATA) enable click chemistry or water solubility, expanding utility in bioorthogonal reactions and biocompatible formulations .
Applications: Drug Delivery: Oleic acid NHS ester’s fluidity aids in liposome formation, while erucic acid’s longer chain may enhance payload retention in lipid nanoparticles. Protein Labeling: Arachidic acid NHS ester’s stability makes it ideal for long-term protein tracking . Imaging: Fluorescent NHS esters (e.g., tetramethylrhodamine derivatives) are preferred for real-time cellular imaging .
Reactivity and Stability
- NHS Ester Reactivity : All NHS esters react efficiently with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds. Hydrolysis rates vary with hydrophobicity; longer chains (erucic/arachidic) may slow hydrolysis, extending conjugation windows .
- Thermal Stability : Saturated chains (arachidic acid) resist oxidation better than unsaturated (oleic/erucic) esters, which may degrade under prolonged light/heat .
Preparation Methods
Reaction Mechanism and Key Intermediates
The activation proceeds through the formation of an O-acylisourea intermediate when erucic acid reacts with DCC or EDC. NHS then displaces the coupling agent, yielding the NHS ester and dicyclohexylurea (DCU) or urea byproducts. The reaction can be summarized as:
Critical to this process is the exclusion of water, which hydrolyzes the active ester, and the use of aprotic solvents such as dichloromethane or ethyl acetate. Patent data demonstrate that halophosphoric acid esters (e.g., ClP(O)(OEt)₂) can replace traditional carbodiimides, enabling one-pot syntheses with yields exceeding 90%.
Synthetic Protocols and Comparative Analysis
Carbodiimide-Mediated Synthesis
The classical method involves dissolving erucic acid (1 equiv) and NHS (1.2 equiv) in anhydrous dichloromethane, followed by the addition of DCC (1.1 equiv) at 0°C. After stirring for 12–24 hours at room temperature, the reaction mixture is filtered to remove DCU, and the product is purified via recrystallization. This method achieves yields of 75–85%, with purity confirmed by -NMR and IR spectroscopy.
Table 1: Comparative Yields of NHS Erucic Acid Synthesis Methods
Halophosphoric Acid Ester Method
A patent-published protocol (US5734064A) outlines a one-pot synthesis using ClP(O)(OEt)₂ as the activating agent. Erucic acid (1 equiv) and NHS (1.05 equiv) are combined in ethyl acetate, followed by the dropwise addition of ClP(O)(OEt)₂ (1.1 equiv) at 25°C. The reaction completes within 2 hours, after which the mixture is washed with aqueous NaHCO₃ and dried over MgSO₄. Evaporation yields the NHS ester with 94% purity, bypassing the need for DCU filtration.
Optimization Strategies and Side-Reaction Mitigation
Solvent and Temperature Effects
Non-polar solvents (e.g., toluene) minimize NHS hydrolysis but slow reaction kinetics, while polar aprotic solvents (e.g., THF) accelerate the reaction at the expense of increased byproduct formation. Optimal temperatures range from 0°C to 25°C, with higher temperatures favoring rapid activation but risking ester degradation.
Purification Challenges
DCU removal is critical in carbodiimide-based methods, as residual urea derivatives can catalyze ester hydrolysis. Filtration through celite or silica gel followed by recrystallization from methyl tert-butyl ether (MTBE) achieves >98% purity. In contrast, the halophosphoric acid method eliminates DCU, simplifying purification to liquid-liquid extraction.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Successful synthesis is verified by:
Hydrolytic Stability Studies
NHS erucic acid exhibits a half-life of 48 hours in anhydrous DMSO at 4°C, compared to <2 hours for the corresponding acyl chloride. Hydrolysis kinetics follow first-order kinetics, with rate constants () of at pH 7.4.
Industrial and Biomedical Applications
Large-Scale Production
The halophosphoric acid method’s scalability is demonstrated in patent examples, where 4.28 g of NHS erucic acid (94% yield) is obtained from 5 g of erucic acid in a 100 mL reactor. Key advantages include reduced solvent usage and elimination of solid byproducts.
Conjugation to Biomolecules
NHS erucic acid’s utility is highlighted in Coenzyme A (CoA) conjugation for studying fatty acid elongation in Brassica embryos. Incubation of erucoyl-CoA with malonyl-CoA in the presence of homodimeric acetyl-CoA carboxylase leads to efficient elongation to very-long-chain fatty acids, a process critical to understanding seed oil biosynthesis .
Q & A
Q. What are the established protocols for synthesizing N-Hydroxysuccinimide (NHS) and its derivatives for use in lipid conjugation studies?
NHS is synthesized via the reaction of succinic anhydride with hydroxylamine, yielding a product with ≥97% purity . Key steps include controlled temperature during anhydride dissolution, stoichiometric addition of hydroxylamine, and purification via recrystallization. For lipid conjugation (e.g., erucic acid), NHS esters are generated by activating carboxyl groups with carbodiimides like EDC, forming stable intermediates for amine coupling . Methodological rigor includes verifying ester formation via FTIR (C=O stretch at 1,740 cm⁻¹) and quantifying reactivity using UV-Vis spectroscopy.
Q. How can NHS esters improve the detection and quantification of erucic acid in metabolic studies?
NHS-activated fluorescent probes (e.g., 6-carboxyfluorescein NHS ester) enable covalent labeling of erucic acid derivatives for tracking lipid uptake or metabolism in cell models . Protocols involve incubating erucic acid with NHS-fluorescein in anhydrous DMSO, followed by HPLC purification. Validation requires comparing labeled vs. unlabeled lipid retention times and ensuring probe stability under physiological pH (6.5–7.5) to avoid premature hydrolysis .
Q. What safety measures are critical when handling NHS in experiments involving lipid-protein interactions?
NHS is corrosive (skin/eye irritation Category 2) and requires PPE: nitrile gloves, safety goggles, and fume hoods for dust mitigation . Storage at 4°C in airtight containers prevents hygroscopic degradation, which reduces ester reactivity . Incompatibility with strong oxidizers (e.g., peroxides) mandates segregated storage. Emergency protocols include immediate rinsing for ocular exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How can experimental design address instability in NHS-erucic acid conjugates during long-term lipid storage?
NHS esters hydrolyze in aqueous environments, leading to conjugate degradation. To mitigate:
- Use anhydrous solvents (e.g., DMF) during synthesis.
- Store conjugates at -20°C with desiccants to limit moisture ingress.
- Monitor hydrolysis via periodic MALDI-TOF MS to detect free erucic acid peaks .
- Optimize molar ratios (NHS:carbodiimide:lipid = 2:1:1) to minimize unreacted ester residues that accelerate breakdown .
Q. What methodologies resolve discrepancies in erucic acid quantification when using NHS-based probes?
Contradictions may arise from variable NHS ester reactivity or lipid matrix effects. Solutions include:
- Internal standardization : Spiking samples with deuterated erucic acid to normalize recovery rates.
- Cross-validation : Comparing NHS-fluorescein labeling with GC-MS fatty acid profiling .
- Regression analysis : Adjust for polyunsaturated fatty acid (PUFA) interference, as a 10% PUFA reduction correlates with a 6.5% erucic acid increase in transgenic rapeseed models .
Q. How can genetic engineering insights inform the use of NHS in erucic acid metabolic pathway studies?
Overexpression of Bn-fae1 and Ld-LPAAT genes in rapeseed elevates erucic acid to 72% by redirecting PUFA synthesis . NHS esters can label these lipids to trace acyltransferase activity. For example:
- Couple NHS-biotin to erucic acid for pull-down assays identifying enzyme-lipid interactions.
- Use confocal microscopy with NHS-Cy3 conjugates to visualize lipid droplet localization in transgenic seeds .
Q. What experimental controls are essential for validating NHS-mediated crosslinking in erucic acid-protein interaction assays?
- Negative controls : Omit NHS ester or use non-reactive lipids (e.g., palmitic acid) to confirm specificity.
- Competition assays : Add excess free erucic acid to block binding sites, reducing conjugate signal.
- Mass spectrometry : Identify crosslinked peptides to map interaction sites, ensuring no non-specific adducts form .
Data Contradiction Analysis
Q. Why might erucic acid content vary in transgenic rapeseed lines despite consistent NHS-based labeling protocols?
Environmental factors (e.g., temperature during seed development) alter lipid composition, affecting NHS ester reactivity. For example, high temperatures reduce PUFA content, indirectly elevating erucic acid by 6.5% per 10% PUFA decline . Methodological adjustments include:
- Conducting trials across growth conditions to establish error margins.
- Using qRT-PCR to correlate Bn-fae1 expression with erucic acid levels, controlling for genetic drift .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
